Cas no 159-66-0 (9,9'-Spirobifluorene)

9,9'-Spirobifluorene Chemical and Physical Properties
Names and Identifiers
-
- 9,9'-Spirobi[fluorene]
- 9,9'-Spirobi[9H-fluorene]
- 9,9'-Spirobifluorene
- 9,9-Spirobi[9H-Fluorene]
- 9,9′-Spirobifluorene
- 9,9′-Spirobi[9H-fluorene]
- 9,9'-Spirobifluorene(7CI,8CI)
- 9,9-Spirobifluorene
- Bis(2,2'-biphenylene)methane
- Spirobifluorene
- spiro-Difluorene
- 9,9'-Spirobifluorene, Spirobifluorene
- 9,9'-Spirobi[9H-fluorene]9,9'-Spirobi[9H-fluorene]
- 9,9'-Spirobi[9H-fluo
- 9,9'-Spirobi(9H-fluorene)
- SNFCXVRWFNAHQX-UHFFFAOYSA-N
- PubChem3102
- 9.9'-Spirobifluorene
- 9,9 inverted exclamation mark -Spirobi-fluorene
- KSC183K0B
- EOS424
- Jsp003171
- BH779
- C25H16
- (aS)-9,9'-Spirobi[9H-fluorene]
- FC0581
- (aR)-9,
- SY053265
- A810053
- AS-17431
- S0800
- 159-66-0
- 9,9/'-Spirobi[9H-fluorene]
- 9,9'-Spirobi[fluorene];9,9'-Spirobi[9H-fluorene]
- AC-4885
- CS-W014521
- 9,9''-Spirobifluorene
- FT-0650163
- 9,9 inverted exclamation mark -Spirobi[9H-fluorene]
- MFCD08704216
- Q-101174
- AKOS015889718
- 9,9'-Spirobifluorene, 98%
- AM84523
- DTXSID80166552
- 9,9'-Spirobifluorene, 97%
- 9,9'-Spirobi[9H-fluorene], 98%
-
- MDL: MFCD08704216
- Inchi: 1S/C25H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H
- InChI Key: SNFCXVRWFNAHQX-UHFFFAOYSA-N
- SMILES: C12(C3=C([H])C([H])=C([H])C([H])=C3C3=C([H])C([H])=C([H])C([H])=C13)C1=C([H])C([H])=C([H])C([H])=C1C1=C([H])C([H])=C([H])C([H])=C21
Computed Properties
- Exact Mass: 316.12500
- Monoisotopic Mass: 316.125
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 25
- Rotatable Bond Count: 0
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 0
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: White crystals
- Density: 1.2800
- Melting Point: 200.0 to 204.0 deg-C
- Boiling Point: 474.9℃ at 760 mmHg
- Flash Point: 236.8 °C
- Refractive Index: 1.757
- Water Partition Coefficient: Soluble in common organic solvents. Slightly soluble in water.
- PSA: 0.00000
- LogP: 6.03010
9,9'-Spirobifluorene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25; S36
- RTECS:SG1633000
-
Hazardous Material Identification:
- Risk Phrases:R60; R40
9,9'-Spirobifluorene Customs Data
- HS CODE:32041900
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
9,9'-Spirobifluorene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TL321-1g |
9,9'-Spirobifluorene |
159-66-0 | 98% | 1g |
¥69.0 | 2022-06-10 | |
TRC | S681753-100mg |
9,9'-Spirobifluorene |
159-66-0 | 100mg |
$ 80.00 | 2022-06-03 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007029-1g |
9,9'-Spirobifluorene |
159-66-0 | 98% | 1g |
¥27 | 2024-05-25 | |
Chemenu | CM139339-100g |
9,9'-Spirobi[fluorene] |
159-66-0 | 95%+ | 100g |
$*** | 2023-03-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S51610-100g |
9,9-Spirobi[fluorene] |
159-66-0 | 100g |
¥1716.0 | 2021-09-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H64133-1g |
9,9'-Spirobifluorene, 98% |
159-66-0 | 98% | 1g |
¥1184.00 | 2023-02-24 | |
Ambeed | A127282-25g |
9,9'-Spirobi[fluorene] |
159-66-0 | 98% | 25g |
$60.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396376A-1 g |
9,9'-Spirobifluorene, |
159-66-0 | 1g |
¥602.00 | 2023-07-11 | ||
abcr | AB261812-5g |
9,9'-Spirobi[9H-fluorene], 98%; . |
159-66-0 | 98% | 5g |
€80.40 | 2025-02-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817478-100g |
9,9'-Spirobifluorene |
159-66-0 | 98% | 100g |
¥1,787.00 | 2022-09-28 |
9,9'-Spirobifluorene Suppliers
9,9'-Spirobifluorene Related Literature
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Kyu Chan Song,Ranbir Singh,Jaewon Lee,Dong Hun Sin,Hansol Lee,Kilwon Cho J. Mater. Chem. C 2016 4 10610
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Jinduo Yi,Yiling Wang,Qun Luo,Yi Lin,Hongwei Tan,Hongyu Wang,Chang-Qi Ma Chem. Commun. 2016 52 1649
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?zlem Usluer J. Mater. Chem. C 2014 2 8098
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Florian Moreau,Nathalie Audebrand,Cyril Poriel,Virginie Moizan-Baslé,Jean Ouvry J. Mater. Chem. 2011 21 18715
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Jianyong Wan,Wu Zhang,Hongda Guo,JingJing Liang,Danyu Huang,Haibo Xiao J. Mater. Chem. C 2019 7 2240
Additional information on 9,9'-Spirobifluorene
Introduction to 9,9'-Spirobifluorene (CAS No. 159-66-0)
9,9'-Spirobifluorene, with the chemical formula C24H14, is a prominent organic compound belonging to the spirobifluorene family. This molecule has garnered significant attention in the field of materials science and pharmaceutical chemistry due to its unique structural and electronic properties. The CAS No. 159-66-0 uniquely identifies this compound, ensuring precise classification and reference in scientific literature and industrial applications.
The spirobifluorene core consists of two fluorene units connected by a central oxygen atom, forming a rigid, planar structure that imparts exceptional thermal stability and chemical resistance. These characteristics make 9,9'-Spirobifluorene an ideal candidate for a wide range of applications, particularly in the development of advanced optoelectronic materials and functional polymers.
Recent advancements in the synthesis and functionalization of spirobifluorene derivatives have opened new avenues in pharmaceutical research. The rigid framework of 9,9'-Spirobifluorene allows for selective attachment of bioactive molecules, enabling the design of novel drug candidates with enhanced binding affinity and metabolic stability. For instance, studies have demonstrated its utility in creating small-molecule inhibitors targeting specific enzymatic pathways involved in cancer metabolism.
In the realm of optoelectronics, 9,9'-Spirobifluorene has been extensively studied for its excellent hole-transporting properties. Its high charge carrier mobility and stability under ambient conditions make it a preferred material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have reported efficient OLED devices fabricated using spirobifluorene-based polymers, which exhibit high luminance efficiency and long operational lifetimes.
The versatility of 9,9'-Spirobifluorene extends to its role as a building block in the synthesis of more complex conjugated polymers. By incorporating this motif into polymer backbones, scientists can tailor electronic properties such as bandgap energy and charge transport behavior. These tailored polymers are being explored for applications in flexible electronics, sensors, and energy storage systems.
Moreover, the photochemical stability of spirobifluorene derivatives has been leveraged in the development of light-sensitive materials used in photodynamic therapy (PDT). Functionalized spirobifluorenes can act as photosensitizers, generating reactive oxygen species upon irradiation to selectively target diseased cells. Preliminary clinical trials have shown promising results using such compounds in treating localized malignancies.
The synthesis of 9,9'-Spirobifluorene typically involves multi-step organic reactions, including cyclization and coupling processes. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving yields. These improvements are crucial for transitioning laboratory-scale discoveries into commercialized products.
In conclusion, 9,9'-Spirobifluorene (CAS No. 159-66-0) represents a cornerstone material in modern chemistry with far-reaching implications across multiple disciplines. Its unique structural features and functional adaptability position it as a key component in next-generation technologies ranging from pharmaceuticals to renewable energy solutions. Continued research into its derivatives promises to unlock even greater potential applications in the years to come.
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